molecular formula C19H20N6O2 B12041636 2-(2,3-Dimethylphenoxy)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide CAS No. 478251-88-6

2-(2,3-Dimethylphenoxy)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide

Cat. No.: B12041636
CAS No.: 478251-88-6
M. Wt: 364.4 g/mol
InChI Key: XZXRSOZDBNKSAW-RCCKNPSSSA-N
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Description

2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of 2-(2,3-Dimethylphenoxy)acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 1-(3-(1H-tetraazol-1-YL)PH)acetaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Hydrazides: A class of compounds with similar structures and potential biological activities.

    Tetrazoles: Compounds containing the tetrazole ring, known for their diverse applications in medicinal chemistry.

Uniqueness

2-(2,3-Dimethylphenoxy)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

478251-88-6

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]acetamide

InChI

InChI=1S/C19H20N6O2/c1-13-6-4-9-18(14(13)2)27-11-19(26)22-21-15(3)16-7-5-8-17(10-16)25-12-20-23-24-25/h4-10,12H,11H2,1-3H3,(H,22,26)/b21-15+

InChI Key

XZXRSOZDBNKSAW-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)N3C=NN=N3)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)N3C=NN=N3)C

Origin of Product

United States

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